REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:16][CH3:17])[C:13]=2[F:15])[N:8]=[CH:7][C:6]=1[O:18]C(=O)C)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.[Cl-].[Na+].O.ClCCl.CO>[F:15][C:13]1[C:12]([O:16][CH3:17])=[CH:11][CH:10]=[C:9]2[C:14]=1[C:5]([CH2:3][OH:2])=[C:6]([OH:18])[CH:7]=[N:8]2 |f:1.2.3.4.5.6,8.9.10,11.12|
|
Name
|
3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester
|
Quantity
|
355 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=NC2=CC=C(C(=C12)F)OC)OC(C)=O
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 2 hours stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted with ethyl acetate (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
FILTRATION
|
Details
|
v/v) and filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=C(C=NC2=CC=C1OC)O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |